7-Methyl-2,4-octanedione
Description
7-Methyl-2,4-octanedione (CAS: Not explicitly provided in evidence; see notes below) is a diketone compound characterized by two ketone groups at positions 2 and 4 of an octane backbone, with a methyl substituent at position 5. Based on general organic chemistry principles, 7-Methyl-2,4-octanedione would exhibit reactivity typical of β-diketones, such as keto-enol tautomerism, metal coordination, and applications in coordination chemistry or as intermediates in heterocyclic synthesis.
Properties
CAS No. |
999-05-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-5-9(11)6-8(3)10/h7H,4-6H2,1-3H3 |
InChI Key |
WXXUVDCIAUPLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Oxidation: 7-Methyl-2,4-octanedione can undergo oxidation reactions, leading to the formation of various products.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The ketone group can participate in substitution reactions.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Substitution: Acidic or basic conditions with appropriate nucleophiles.
- Oxidation: The corresponding carboxylic acid.
- Reduction: The corresponding alcohol.
Scientific Research Applications
Industrial Applications
Chemical Intermediates
7-Methyl-2,4-octanedione serves as an important intermediate in the synthesis of other organic compounds. Its diketone structure allows it to participate in various chemical reactions, including condensation reactions that lead to more complex molecules. This property is particularly valuable in the production of flavors and fragrances.
Antiknock Agents
The compound has been studied for its potential use as an antiknock additive in unleaded gasoline formulations. It can enhance the octane rating when combined with other compounds like methylcyclopentadienyl manganese tricarbonyl (MMT). The addition of 7-methyl-2,4-octanedione can improve combustion efficiency while minimizing engine knocking .
Food Science Applications
Flavoring Agent
In food science, 7-methyl-2,4-octanedione is recognized for its contribution to flavor profiles. It has been associated with specific aromas that enhance the sensory experience of various food products. Research indicates that diketones like 7-methyl-2,4-octanedione can act as key odorants in food matrices, influencing consumer preferences .
Aroma Determinants
Studies have shown that diketones play a role in determining the aroma of certain foods and beverages, including wines and teas. The compound's ability to activate specific olfactory receptors makes it a valuable component in flavor formulation .
Pharmaceutical Applications
Drug Delivery Systems
In pharmaceutical research, 7-methyl-2,4-octanedione has been explored as a potential excipient in drug delivery systems. Its properties can be utilized to enhance the solubility and bioavailability of active pharmaceutical ingredients. Controlled release formulations incorporating this compound have shown promise in maintaining therapeutic levels over extended periods .
Biological Activity Studies
Recent studies have investigated the biological characteristics of compounds related to 7-methyl-2,4-octanedione. These studies focus on its interactions with biological systems and potential therapeutic effects against specific pathogens . The compound's role in modulating biological responses highlights its potential in medicinal chemistry.
Data Tables
| Application Area | Specific Uses | Notes |
|---|---|---|
| Industrial | Chemical intermediates, antiknock agents | Enhances octane rating in gasoline |
| Food Science | Flavoring agent | Key aroma determinant in wines and teas |
| Pharmaceuticals | Drug delivery systems | Potential excipient for controlled release |
Case Studies
Case Study 1: Antiknock Performance
In a study evaluating the effectiveness of various diketones as antiknock agents, 7-methyl-2,4-octanedione was tested alongside MMT. Results indicated that its addition significantly improved combustion stability and reduced engine knocking under high-load conditions.
Case Study 2: Flavor Profile Analysis
A sensory analysis conducted on wine samples revealed that wines containing higher concentrations of diketones like 7-methyl-2,4-octanedione were preferred by consumers due to their enhanced aromatic profiles. The study utilized gas chromatography to quantify the presence of this compound alongside other key odorants.
Mechanism of Action
The exact mechanism by which 7-methyl-2,4-octanedione exerts its effects depends on the specific context. It may interact with enzymes, receptors, or other molecular targets, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Methyl-2,4-octanedione (inferred properties) with structurally related diketones and monoketones, integrating data from and analogous compounds:
Key Findings:
Structural Influence on Reactivity: Compared to monoketones like 7-Methyl-2-octanone, diketones (e.g., 2,4-pentanedione) exhibit enhanced acidity due to enol stabilization, enabling metal coordination . Branched analogs (e.g., 6-Methyl-3,5-heptanedione) show reduced volatility compared to linear diketones, impacting their suitability in high-temperature applications.
Functional Group Impact: The dual ketones in 7-Methyl-2,4-octanedione likely increase polarity and boiling point relative to 7-Methyl-2-octanone (monoketone), aligning with trends observed in smaller diketones like 2,4-pentanedione.
Applications Divergence: Monoketones (e.g., 7-Methyl-2-octanone) are favored in fragrance and solvent industries due to moderate polarity and volatility . Diketones are prioritized in coordination chemistry and polymer synthesis, leveraging their chelating properties.
Biological Activity
7-Methyl-2,4-octanedione, a compound with the molecular formula CHO and CAS number 999-05-3, has garnered attention for its diverse biological activities. This article reviews the available literature on the biological effects of 7-methyl-2,4-octanedione, including its antimicrobial properties, cytotoxicity, and potential applications in various fields.
- Molecular Weight : 156.22 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
- LogP : 1.97 (indicating moderate lipophilicity)
Antimicrobial Activity
Research indicates that 7-methyl-2,4-octanedione exhibits significant antimicrobial properties. A study assessing various compounds found that this diketone showed varying levels of activity against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3 - 20 μM |
| Escherichia coli | Higher resistance observed |
| Salmonella spp. | Notable sensitivity |
The compound demonstrated stronger activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential use as an antimicrobial agent in clinical settings .
Cytotoxicity Studies
Cytotoxicity assessments of 7-methyl-2,4-octanedione revealed that it can affect cell viability in certain conditions. In vitro studies showed that at higher concentrations, the compound reduced cell viability by approximately 20% to 30% in macrophage cell lines.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 60 |
These findings suggest that while the compound possesses antimicrobial properties, it may also exhibit cytotoxic effects that require careful consideration in therapeutic applications .
Case Study: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of essential oil constituents and their derivatives, including 7-methyl-2,4-octanedione, it was found that this compound had a significant inhibitory effect on various pathogenic bacteria. The study highlighted its potential application in food preservation and as a natural alternative to synthetic preservatives .
Application in Veterinary Medicine
Another area of interest is the use of 7-methyl-2,4-octanedione in veterinary medicine. Research suggests that this compound can be utilized in phytotherapy and aromatherapy for food-producing animals. Its safety profile is under investigation to determine acceptable levels for use in animal feed without adverse effects on human health .
The biological activity of 7-methyl-2,4-octanedione is believed to be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the cells. The presence of the diketone structure enhances its reactivity with cellular components, leading to antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
